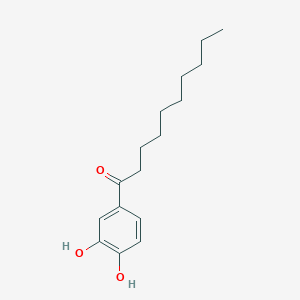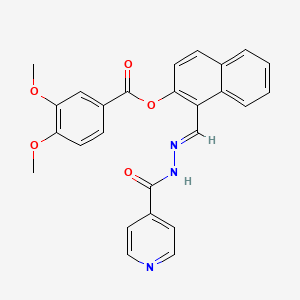![molecular formula C18H15FN4OS B12016655 2-allyl-6-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol CAS No. 578006-04-9](/img/structure/B12016655.png)
2-allyl-6-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-allyl-6-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol est un composé organique complexe qui présente une combinaison unique de groupes fonctionnels, notamment un groupe allyle, un groupe fluorophényle et un cycle triazole. Ce composé présente un intérêt dans divers domaines de la recherche scientifique en raison de ses activités biologiques potentielles et de sa réactivité chimique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-allyl-6-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol implique généralement plusieurs étapes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des dérivés d’hydrazine et des aldéhydes ou des cétones appropriés en conditions acides ou basiques.
Introduction du groupe fluorophényle : Le groupe fluorophényle est introduit par des réactions de substitution nucléophile, souvent en utilisant des dérivés du fluorobenzène.
Allylation : Le groupe allyle est introduit par des réactions d’allylation, qui peuvent être réalisées en utilisant des halogénures d’allyle en présence d’une base.
Assemblage final : L’étape finale implique la condensation du dérivé triazole avec le dérivé phénol dans des conditions appropriées pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus afin de garantir un rendement et une pureté élevés. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures de contrôle qualité strictes.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-allyl-6-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe phénol peut être oxydé pour former des quinones ou d’autres dérivés oxydés.
Réduction : Le cycle triazole et les autres groupes fonctionnels peuvent être réduits dans des conditions appropriées.
Substitution : Le groupe fluorophényle peut participer à des réactions de substitution aromatique nucléophile.
Addition : Le groupe allyle peut subir des réactions d’addition, telles que l’hydroboration-oxydation ou l’époxydation.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l’hydrure de lithium et d’aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés pour les réactions de substitution.
Addition : Des réactifs comme le borane (BH3) ou les peracides sont utilisés pour les réactions d’addition.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe phénol peut produire des quinones, tandis que la réduction du cycle triazole peut produire des dihydrotriazoles.
Applications de recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Les activités biologiques potentielles du composé, telles que ses propriétés antimicrobiennes ou anticancéreuses, présentent un intérêt pour la recherche biologique.
Médecine : Il peut servir de composé de départ dans le développement de nouveaux médicaments ciblant des maladies spécifiques.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés uniques, telles que les polymères ou les revêtements.
Applications De Recherche Scientifique
2-Allyl-6-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest in biological research.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
Le mécanisme d’action du 2-allyl-6-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs ou d’autres protéines, conduisant à une modulation de leur activité.
Voies impliquées : Il peut influencer diverses voies biochimiques, telles que la transduction du signal, l’expression génique ou les voies métaboliques.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Allyl-6-méthylphénol : Ce composé partage les groupes allyle et phénol, mais il ne possède pas les groupes triazole et fluorophényle.
2-Allyl-6-((E)-{[3-(2-furyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol : Structure similaire, mais avec un groupe furyle au lieu d’un groupe fluorophényle.
Unicité
Le 2-allyl-6-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol est unique en raison de la présence du groupe fluorophényle, qui peut conférer des propriétés chimiques et biologiques distinctes. La combinaison du cycle triazole et du groupe fluorophényle en fait un composé polyvalent pour diverses applications.
Propriétés
Numéro CAS |
578006-04-9 |
|---|---|
Formule moléculaire |
C18H15FN4OS |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
3-(2-fluorophenyl)-4-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15FN4OS/c1-2-6-12-7-5-8-13(16(12)24)11-20-23-17(21-22-18(23)25)14-9-3-4-10-15(14)19/h2-5,7-11,24H,1,6H2,(H,22,25)/b20-11+ |
Clé InChI |
UUSTXMITEPWKEV-RGVLZGJSSA-N |
SMILES isomérique |
C=CCC1=C(C(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F)O |
SMILES canonique |
C=CCC1=C(C(=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12016574.png)

![2-Methoxyethyl 7-methyl-3-oxo-2-(4-(pentyloxy)benzylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12016580.png)
![methyl 4-{1-[2-(diethylamino)ethyl]-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B12016584.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016590.png)
![N-(4-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12016603.png)

![11-[(5Z)-5-(1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12016622.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12016628.png)



![2-(4-Bromophenyl)-5-(4-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016641.png)
![(6Z)-6-{(2E)-[4-(benzyloxy)benzylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12016648.png)
